2-[2-(Trifluoromethyl)phenoxy]propanoic acid
Overview
Description
2-[2-(Trifluoromethyl)phenoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
This compound belongs to the class of aryloxyphenoxypropionic acids , which are known to interact with various biological targets
Mode of Action
Similar compounds in the aryloxyphenoxypropionic acid class are known to interact with their targets through non-covalent interactions, leading to changes in the target’s function . The trifluoromethyl group in the compound may enhance its binding affinity to its targets due to its strong electronegativity.
Biochemical Pathways
Aryloxyphenoxypropionic acids are known to interfere with lipid metabolism and other cellular processes . The downstream effects of these interactions can include changes in cell function and viability.
Pharmacokinetics
The compound’s molecular weight (23417 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its distribution and metabolism.
Result of Action
Similar compounds in the aryloxyphenoxypropionic acid class can cause changes in cell function and viability . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with propanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Fluazifop: Another phenoxypropanoic acid derivative used as a herbicide.
Haloxyfop: Similar in structure and used for similar applications in agriculture.
Acifluorfen: Contains a trifluoromethyl group and is used as a herbicide
Uniqueness
2-[2-(Trifluoromethyl)phenoxy]propanoic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced lipophilicity and stability are desired .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVVMCXQYBBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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